molecular formula C15H8Cl3N3O2S2 B2998167 5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide CAS No. 306976-91-0

5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide

Cat. No.: B2998167
CAS No.: 306976-91-0
M. Wt: 432.72
InChI Key: BEOPYNRQFAZJMJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole sulfonamides . It has a molecular formula of C15H8Cl3N3O2S2, an average mass of 432.732 Da, and a monoisotopic mass of 430.912354 Da .


Synthesis Analysis

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Unfortunately, the specific details of the molecular structure are not provided in the available sources.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . All reactions were monitored by thin layer chromatography .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research has highlighted the synthesis and antiviral activity of thiadiazole sulfonamides, indicating certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, formazans derived from thiadiazole as antimicrobial agents have shown moderate activity against pathogenic bacterial and fungal strains, showcasing the compound's utility in developing new antimicrobial agents (Sah et al., 2014).

Molecular Structure Studies

Studies on the structure of thiadiazole derivatives using density functional theory (DFT) methods have provided valuable insights into their molecular geometry, electronic properties, and potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019). These findings are crucial for the design of new chemical entities tailored for specific applications.

Carbonic Anhydrase Inhibitors

The exploration of thiadiazole derivatives as carbonic anhydrase inhibitors has identified compounds with potent inhibitory effects on carbonic anhydrase isozymes, particularly CA II and CA IV. These isozymes play a significant role in aqueous humor secretion in the eye, and inhibitors have shown potential as intraocular pressure-lowering agents for glaucoma treatment (Barboiu et al., 1999). Further research has expanded on this application, indicating a broader potential for thiadiazole derivatives in treating eye-related disorders and possibly other conditions where carbonic anhydrase activity is a factor (Supuran et al., 1998).

Properties

IUPAC Name

5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3O2S2/c16-8-1-4-10(5-2-8)25(23)15-13(20-21-24-15)14(22)19-9-3-6-11(17)12(18)7-9/h1-7H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOPYNRQFAZJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=C(N=NS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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